Isovitexin-7-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

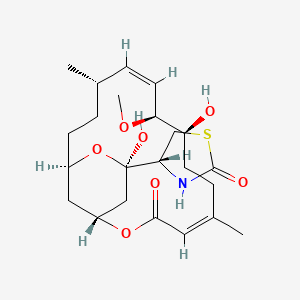

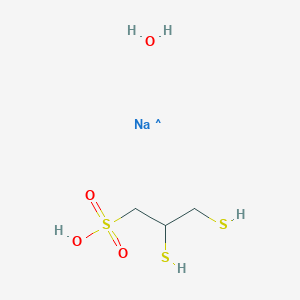

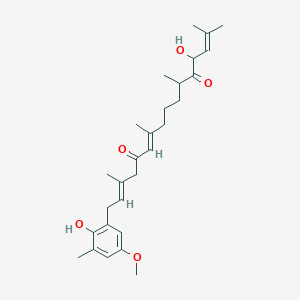

Isovitexin-7-olate is the 7-oxoanion of isovitexin. It is a conjugate base of an isovitexin.

Scientific Research Applications

Antioxidant and Anti-Inflammatory Properties

Isovitexin, a potent antioxidant, shows promise in reducing inflammation. It inhibits nitric oxide synthase in lipopolysaccharide (LPS)-activated macrophages, effectively reducing hydrogen peroxide production. This effect is beneficial in managing inflammation and potentially carcinogenesis, as isovitexin inhibits the release of tumor necrosis factor α (TNF-α) and prostaglandin E2 (PGE2), as well as the expression of cyclooxygenase-2 (COX-2) in LPS-activated macrophages (Lin et al., 2005); (Huang et al., 2005).

Neuroprotective and Anti-Cancer Effects

Isovitexin has shown a range of pharmacological effects, including neuroprotective and anti-cancer properties. It is an active component in traditional Chinese medicines and various medicinal plants, highlighting its potential as a substitute medicine for diverse diseases and as an adjuvant for stubborn diseases or health products (He et al., 2016).

Cellular Protection from Oxidative Stress

Studies have demonstrated that isovitexin protects DNA from oxidative stress-induced damage and inhibits xanthine oxidase activity. This property suggests its role in protecting cells from oxidative stress, particularly in rice, where isovitexin is found (Lin et al., 2002).

Liver Injury Protection

Isovitexin exhibits protective effects against acute liver injury induced by lipopolysaccharide/d-galactosamine and carbon tetrachloride. It attenuates NF-κB phosphorylation and upregulates Nrf2 and HO-1 expression, suggesting its potential as a treatment agent for liver injury (Hu et al., 2018).

Role in Plant Morphogenesis

The expression of the isovitexin 7-O-Xylosylating gene gX is restricted to the petals of Silene pratensis and S. dioica, indicating its specific role in plant morphogenesis and flavonoid glycosylation patterns (Steyns & Brederode, 1986).

Antiplatelet and Vasorelaxing Effects

Isovitexin has shown potent antiplatelet effects and vasorelaxing properties, demonstrating its potential in cardiovascular therapies (Lin et al., 1997).

Skin Protection and Stem Cell Properties

Research has indicated that isovitexin can protect against skin damage caused by fine airborne particles (PM2.5) and enhance the stem cell properties of keratinocytes. This suggests its application in skincare and dermatology (Chowjarean et al., 2019).

Metabolic Profiling in Kidney Stone Model Rats

Isovitexin's metabolic profiling in normal and kidney stone model rats provides valuable insights for understanding its clinical application, particularly in treating kidney stones (Meng et al., 2020).

Potential in Diabetes Management

Isovitexin has shown in-vivo α-glucosidase inhibition, highlighting its potential in managing diabetes and related disorders (Choo et al., 2012).

properties

Product Name |

Isovitexin-7-olate |

|---|---|

Molecular Formula |

C21H19O10- |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-5-olate |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/p-1/t14-,17-,19+,20-,21+/m1/s1 |

InChI Key |

MYXNWGACZJSMBT-VJXVFPJBSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3[O-])C4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15S)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263221.png)

![(1S,8R)-1beta,5beta-Dimethyl-8-(3-oxo-1-butenyl)-6-oxabicyclo[3.2.1]octane-3-one](/img/structure/B1263222.png)

![1-eicosanoyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263223.png)

![5-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]furan-2-sulfonic acid](/img/structure/B1263236.png)

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1263237.png)